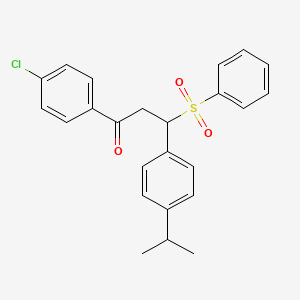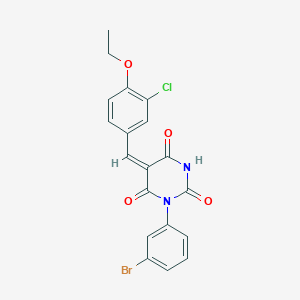
1-(4-chlorophenyl)-3-(4-isopropylphenyl)-3-(phenylsulfonyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(4-isopropylphenyl)-3-(phenylsulfonyl)-1-propanone, also known as CPP-115, is a novel, potent, and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
1-(4-chlorophenyl)-3-(4-isopropylphenyl)-3-(phenylsulfonyl)-1-propanone acts as a potent and selective inhibitor of GABA transaminase, the enzyme responsible for the breakdown of GABA. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain due to this compound administration can lead to various biochemical and physiological effects. GABA is the main inhibitory neurotransmitter in the brain, and its increased levels can reduce neuronal excitability and seizure activity. Moreover, GABAergic neurotransmission plays a crucial role in the regulation of cognitive function, mood, and anxiety, and its enhancement by this compound can potentially improve these functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-(4-isopropylphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, it also has some limitations, including its short half-life and potential toxicity at high doses.
Direcciones Futuras
1-(4-chlorophenyl)-3-(4-isopropylphenyl)-3-(phenylsulfonyl)-1-propanone has shown promising results in preclinical studies, and its potential therapeutic applications in various neurological and psychiatric disorders are being investigated. Future research could focus on the development of more potent and selective GABA transaminase inhibitors, as well as the optimization of this compound for clinical use. Moreover, the potential use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-3-(4-isopropylphenyl)-3-(phenylsulfonyl)-1-propanone involves a multi-step process that starts with the reaction of p-chlorobenzaldehyde with isopropylbenzene to form 1-(4-chlorophenyl)-3-(4-isopropylphenyl)propanone. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to yield this compound. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-(4-isopropylphenyl)-3-(phenylsulfonyl)-1-propanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that this compound can enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. Moreover, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and anxiety disorders, respectively.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO3S/c1-17(2)18-8-10-20(11-9-18)24(29(27,28)22-6-4-3-5-7-22)16-23(26)19-12-14-21(25)15-13-19/h3-15,17,24H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDCXXLHFKVSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-3-methoxybenzene](/img/structure/B5190451.png)
![5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5190458.png)
![4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5190475.png)
![3-bromo-N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5190484.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5190490.png)

![2-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190511.png)
![7-[(1,3-benzothiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5190516.png)
![3-methoxy-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5190523.png)

![3-[(chloromethyl)(dimethyl)silyl]-2-methylpropanoic anhydride](/img/structure/B5190525.png)
![2-(benzyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5190530.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5190531.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5190538.png)